3,5-Diisopropylpyrazole

Description

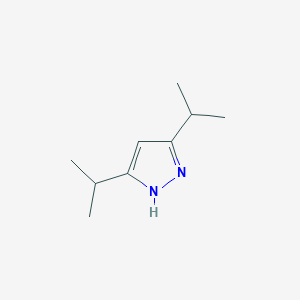

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,5-di(propan-2-yl)-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2/c1-6(2)8-5-9(7(3)4)11-10-8/h5-7H,1-4H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJSJVTZSFIRYIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=NN1)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60413596 | |

| Record name | 3,5-Diisopropylpyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60413596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17536-00-4 | |

| Record name | 3,5-Diisopropylpyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60413596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-Diisopropylpyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 3,5 Diisopropylpyrazole and Its Derivatives

Conventional Synthetic Routes to 3,5-Diisopropylpyrazole

The construction of the this compound core is most classically achieved through the principles of the Knorr pyrazole (B372694) synthesis. This foundational method remains a staple for its reliability and directness.

The most widely utilized synthetic route to 3,5-disubstituted pyrazoles involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. ug.edu.gh In the specific case of this compound, the reaction employs 2,6-dimethyl-3,5-heptanedione (B91118) as the 1,3-diketone precursor. nist.gov

The mechanism involves the nucleophilic attack of hydrazine at one of the carbonyl carbons of the diketone, followed by an intramolecular cyclization and subsequent dehydration to yield the stable aromatic pyrazole ring. This reaction provides a direct and efficient pathway to the desired this compound scaffold.

Beyond the traditional Knorr synthesis, several other strategies have been developed for constructing the pyrazole ring. These methods offer alternative pathways that can accommodate different starting materials or reaction conditions.

From Hydrazones and Vicinal Diols: An iron-catalyzed reaction between diarylhydrazones and vicinal diols provides a regioselective route to 1,3,5-substituted pyrazoles. organic-chemistry.org

From β,γ-Unsaturated Hydrazones: A copper-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones can yield a broad range of pyrazole derivatives. This method proceeds through the formation of a hydrazonyl radical, followed by cyclization and cleavage of a C=C bond. organic-chemistry.org

Multicomponent Reactions: Modern synthetic approaches include multicomponent strategies. One such method involves the oxidative coupling of alkynes, nitriles, and titanium imido complexes, which circumvents the need for hydrazine reagents by forming the N-N bond through an oxidation-induced coupling on a titanium center. smolecule.com

Synthesis of Substituted this compound Derivatives

Functionalization of the pre-formed this compound ring is a key strategy for creating a diverse range of derivatives. Electrophilic substitution reactions, particularly at the 4-position, are well-documented and provide access to halogenated and nitrated compounds.

The 4-position of the this compound ring is readily susceptible to electrophilic halogenation. The use of N-halosuccinimides (NXS) is a convenient and efficient method for this transformation, yielding 4-halopyrazoles under mild conditions without the need for a catalyst. researchgate.netnih.gov This method has been successfully applied to produce chloro, bromo, and iodo derivatives. rsc.org

The reaction of this compound with N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or N-iodosuccinimide (NIS) provides the corresponding 4-chloro-, 4-bromo-, or 4-iodo-3,5-diisopropylpyrazole in good yields. rsc.org

| Product | Halogenating Agent | Solvent | Reaction Conditions | Yield |

|---|---|---|---|---|

| 4-Chloro-3,5-diisopropylpyrazole | N-Chlorosuccinimide (NCS) | Acetonitrile | Stirred for 3 hours at 70 °C | 75% |

| 4-Bromo-3,5-diisopropylpyrazole | N-Bromosuccinimide (NBS) | Acetonitrile | Stirred for 3 hours at 70 °C | 81% |

| 4-Iodo-3,5-diisopropylpyrazole | N-Iodosuccinimide (NIS) | Acetonitrile | Analogous procedure | 58% |

Similar to halogenation, the nitration of this compound occurs selectively at the 4-position. This electrophilic substitution is typically achieved using a mixed-acid solution. The reaction of this compound with a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) yields 3,5-diisopropyl-4-nitropyrazole. researchgate.net This method has been reported to produce the desired product in approximately 75% yield after heating. researchgate.net The resulting nitro-derivative is a key intermediate for further functionalization, such as reduction to an amino group. researchgate.net

| Product | Reagents | Reaction Conditions | Yield |

|---|---|---|---|

| 3,5-Diisopropyl-4-nitropyrazole | Concentrated HNO₃ / Concentrated H₂SO₄ | Heating at 100°C for 2 hours | ca. 75% |

The synthesis of N-functionalized pyrazoles expands the compound's utility, particularly in coordination chemistry. The creation of a 1-methoxide derivative involves the initial synthesis of this compound-1-methanol (dippmOH). This precursor, upon deprotonation, acts as a methoxide (B1231860) ligand. A study has shown the synthesis of a tetranuclear copper(II) complex, [(dippmO)CuCl]₄, by reacting copper(II) chloride dihydrate with the deprotonated form of this compound-1-methanol in a methanol (B129727) solvent. knu.ac.kr In this complex, the oxygen atom of the deprotonated dippmO⁻ ligand bridges copper(II) ions, demonstrating the successful formation and coordination of the 1-methoxide derivative. knu.ac.kr

Derivatization for Ligand Synthesis

A significant application of this compound lies in its use as a precursor for the synthesis of sterically demanding ligands, most notably the hydrotris(3,5-diisopropyl-1-pyrazolyl)borate, commonly known as TpiPr2. This ligand is synthesized by reacting this compound with a borohydride (B1222165) source, typically potassium borohydride (KBH₄). The resulting bulky scorpionate ligand is highly valued in coordination chemistry for its ability to stabilize a wide range of metal complexes.

The TpiPr2 ligand has been instrumental in the synthesis and characterization of various metal complexes, including those of the alkaline earth metals (Mg, Ca, Sr, Ba) and lanthanides (Sm, Eu, Tm, Yb). nih.govresearchgate.netrsc.orgrsc.org For instance, the synthesis of Ae(TpiPr2)₂ complexes (where Ae = Mg, Ca, Sr, Ba) has been reported, revealing diverse structural arrangements depending on the size of the metal ion. nih.govresearchgate.net Similarly, the synthesis of homoleptic lanthanide(II) complexes, Ln(TpiPr2)₂, has been achieved, demonstrating "bent sandwich-like" molecular structures. rsc.orgrsc.org The reaction of LnI₂(THF)₂ with two equivalents of KTpiPr2 in a THF solution yields the desired complexes in high yields. rsc.orgrsc.org

Furthermore, the TpiPr2 ligand has been employed in the synthesis of palladium complexes. For example, the dehydrative condensation of (TpiPr2)(py)Pd−OH with hydroperoxides leads to the formation of (hydroperoxo)- and (tert-butylperoxo)palladium complexes. acs.org The reactivity of these complexes highlights the utility of the TpiPr2 ligand in modeling biological oxygenation reactions. iitr.ac.in

Advanced Synthetic Techniques

To address the growing need for more sustainable and efficient chemical processes, researchers have explored several advanced synthetic techniques for the preparation of this compound and its derivatives.

Green Chemistry Approaches (e.g., Polyethylene Glycol as Solvent)

Polyethylene glycol (PEG), particularly PEG-400, has emerged as a promising green solvent for the synthesis of pyrazole derivatives. mdpi.comijacskros.comresearchgate.netthieme-connect.com Its advantages include being non-toxic, inexpensive, and recyclable. mdpi.com The use of PEG-400 in water has been shown to facilitate the one-pot, three-component synthesis of pyrazolo[3,4-b]pyridine-6(7H)-ones with good to excellent yields under mild conditions. mdpi.com This method avoids the use of hazardous organic solvents and often proceeds without the need for a catalyst. researchgate.net Studies have demonstrated that reactions in PEG-400 can lead to shorter reaction times and higher yields compared to conventional solvents. ijacskros.com For instance, the synthesis of certain pyrazole derivatives in PEG-400 with an iodine catalyst was completed in 40 minutes with a 92% yield. ijacskros.com The recyclable nature of PEG-400 has also been highlighted, with the solvent being efficiently recycled for multiple consecutive runs in some syntheses. nih.gov

Flow Chemistry for Scalable Synthesis

Flow chemistry offers a powerful alternative to traditional batch processes for the synthesis of pyrazoles, providing enhanced control over reaction parameters, improved safety, and greater scalability. mdpi.com This technique is particularly advantageous for reactions that are exothermic or involve hazardous intermediates. mdpi.comdtu.dk A continuous-flow approach has been developed for the synthesis of 3,5-disubstituted pyrazoles through a sequential copper-mediated alkyne homocoupling and Cope-type hydroamination. rsc.org This multistep methodology allows for the direct synthesis of valuable pyrazoles from readily available starting materials without the need to isolate intermediates. rsc.org Another transition metal-free continuous-flow process for synthesizing 3,5-di- and 1,3,5-trisubstituted pyrazoles has also been described. mdpi.com The use of flow reactors can significantly reduce reaction times and increase output, with some processes achieving outputs of several kilograms per hour.

Ultrasound-Assisted Synthesis

Ultrasound irradiation has been recognized as an effective technique to accelerate the synthesis of pyrazole derivatives. rsc.orgbenthamdirect.com This method often leads to shorter reaction times, higher yields, and milder reaction conditions compared to conventional heating. asianpubs.orgresearchgate.net The cavitation effect produced by ultrasound enhances mass transfer and increases the reactivity of the substrates. researchgate.net Ultrasound-assisted synthesis has been successfully applied to the preparation of various pyrazole derivatives, including 1,5-disubstituted pyrazoles, often in combination with green solvents or catalysts. asianpubs.orgnih.govbgu.ac.il For example, a simple and efficient metal-free strategy for the synthesis of 1,5-disubstituted pyrazole derivatives has been developed using ultrasound irradiation in a 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) medium. bgu.ac.il This protocol offers rapid access to a variety of N-aryl substituted pyrazole compounds with excellent functional group tolerance and yields. bgu.ac.il

Yield Optimization and Purity Assessment in this compound Synthesis

Optimizing the yield and ensuring the high purity of this compound are crucial for its subsequent applications. avantorsciences.comchemimpex.comavantorsciences.comvwr.com Various strategies are employed to achieve these goals.

Yield Optimization:

Reaction Condition Optimization: Statistical design of experiments can be used to identify the optimal parameters for temperature, catalyst loading, and reaction time. smolecule.com

Solvent Selection: The choice of solvent can significantly impact the reaction yield. As seen with PEG-400, using an appropriate solvent can enhance product formation and simplify purification. ijacskros.com

Catalyst Selection: The use of efficient catalysts can improve reaction rates and selectivity, leading to higher yields of the desired product.

Purification Techniques: Minimizing product loss during workup and purification procedures is essential. Techniques like flash column chromatography are widely used for purifying pyrazole derivatives. smolecule.com

Purity Assessment:

The purity of this compound is typically assessed using a combination of analytical techniques.

| Analytical Technique | Purpose |

| Gas Chromatography (GC) | To determine the percentage purity of the compound. Commercial grades often specify a minimum purity of 98.0% by GC. avantorsciences.comavantorsciences.comvwr.com |

| Nonaqueous Titration | An alternative method to determine the purity of the compound, also often requiring a minimum of 98.0%. avantorsciences.com |

| Melting Point | A sharp melting point range (e.g., 87.0 to 92.0 °C) is indicative of a pure compound. avantorsciences.comchemimpex.com |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the chemical structure and identify any impurities. |

| Mass Spectrometry (MS) | To determine the molecular weight and confirm the identity of the compound. |

By carefully controlling the synthetic methodology and employing rigorous purification and analytical techniques, high-purity this compound can be obtained for its diverse applications in ligand synthesis and beyond.

Coordination Chemistry of 3,5 Diisopropylpyrazole and Its Ligand Systems

3,5-Diisopropylpyrazole as a Neutral Ligand

The coordination of this compound to a metal center can result in a variety of geometries, largely dictated by the coordination number of the metal ion and the steric demands of the ligands. Common coordination numbers for transition metal complexes are four and six, leading to tetrahedral, square planar, or octahedral geometries. libretexts.org For instance, four-coordinate complexes can adopt either a tetrahedral or a square planar geometry, while six-coordinate complexes typically exhibit an octahedral arrangement. libretexts.org

The specific geometry is influenced by the electronic configuration of the metal ion. For example, copper(II) complexes, with a d⁹ electron configuration, are known to adopt square pyramidal geometry due to Jahn-Teller distortion. researchgate.net The coordination of multiple this compound ligands can lead to the formation of homoleptic complexes, where the metal ion is surrounded only by these pyrazole (B372694) ligands.

Table 1: Common Geometries of Metal Complexes with Pyrazole-based Ligands

| Coordination Number | Geometry | Example Metal Ions |

|---|---|---|

| 4 | Tetrahedral | Zn(II), Co(II) |

| 4 | Square Planar | Pd(II), Pt(II), Ni(II) |

| 5 | Trigonal Bipyramidal | Co(II) |

| 5 | Square Pyramidal | Cu(II), V(IV) |

| 6 | Octahedral | Co(II), Ni(II), Fe(II) |

This table is generated based on common coordination geometries observed in transition metal complexes and is not exhaustive. libretexts.orgresearchgate.netiupac.org

The isopropyl groups at the 3 and 5 positions of the pyrazole ring exert significant steric hindrance, which plays a crucial role in determining the coordination environment around the metal center. This steric bulk can limit the number of ligands that can coordinate to the metal, thereby influencing the resulting coordination number and geometry.

In complexes with sterically demanding ligands like 3,5-di-tert-butyl-1H-pyrazole, which is analogous to this compound, the bulky substituents can shield the central metal atom to a greater extent than smaller substituents. core.ac.uk This increased steric hindrance can lead to distortions in the coordination geometry. For example, in a dichloridobis(3,5-di-tert-butyl-1H-pyrazole-κN²)cobalt(II) complex, the N-Co-N angle was found to be significantly larger than in related compounds with less bulky pyrazole ligands. core.ac.uk This distortion is a direct consequence of the steric repulsion between the bulky tert-butyl groups. A similar effect is anticipated with the isopropyl groups of this compound.

The steric hindrance can also promote the formation of intramolecular hydrogen bonds, as the bulky groups force other ligands, such as halides, into closer proximity with the N-H group of the pyrazole ligand. core.ac.uk

A key feature of metal complexes containing neutral this compound ligands is the presence of the N-H proton, which can participate in hydrogen bonding. nih.gov This N-H group is rendered more acidic upon coordination of the pyrazole to a Lewis acidic metal center, facilitating the formation of both intramolecular and intermolecular hydrogen bonds. nih.gov

These hydrogen bonding interactions can play a significant role in the supramolecular assembly of the complexes in the solid state. sci-hub.ru For instance, intramolecular hydrogen bonds can form between the pyrazole N-H group and an adjacent ligand, such as a halide, within the same coordination sphere. core.ac.ukexlibrisgroup.com This is particularly common in complexes where the steric bulk of the pyrazole substituents forces the ligands into a suitable orientation for such an interaction. core.ac.uk

Intermolecular hydrogen bonds can also form between the N-H group of a pyrazole ligand on one complex and a suitable acceptor atom on a neighboring molecule, leading to the formation of extended one-, two-, or three-dimensional networks. rsc.org In some cases, these hydrogen bonds can be strong enough to hold the complexes together in solution, particularly in non-hydrogen bonding solvents. exlibrisgroup.com The formation of these hydrogen-bonded assemblies can be viewed as creating "scorpionate-like" complexes that are held together by hydrogen bonds rather than covalent bonds. exlibrisgroup.com

Table 2: Examples of Hydrogen Bonding in Pyrazole-Containing Metal Complexes

| Complex Type | Hydrogen Bond Type | Resulting Structure |

|---|---|---|

| (LH)nMX2 (L = amino-substituted pyrazole) | Intramolecular N-H to halide | Scorpionate-like complexes exlibrisgroup.com |

| Tripodal pyrazole complexes | Intermolecular Npyrazole–H···Npyrazolate | Dimeric structures nih.gov |

| Pyrazole-carboxylate co-ligand complexes | Intramolecular N-H to carboxylate | Seven-membered ring motif rsc.org |

| Metal-organic frameworks | Intermolecular N-H to carboxylate | Linear columns and extended networks rsc.org |

This table provides examples of hydrogen bonding patterns observed in various pyrazole-based metal complexes.

Hydrotris(3,5-diisopropyl-1-pyrazolyl)borate (TpiPr2) Ligands

The hydrotris(3,5-diisopropyl-1-pyrazolyl)borate anion, abbreviated as TpiPr2, is a highly sterically hindered scorpionate ligand. Its bulky nature plays a significant role in determining the structure and reactivity of its metal complexes.

The synthesis of homoleptic lanthanide(II) complexes of the TpiPr2 ligand has been achieved for several metals. For instance, the europium and ytterbium derivatives, Eu(TpiPr2)2 and Yb(TpiPr2)2, are prepared in high yields through a salt metathesis reaction between LnI2(THF)2 (where Ln = Eu or Yb) and two equivalents of KTpiPr2 in a tetrahydrofuran (B95107) (THF) solution. marquette.edu While the synthesis of trivalent lanthanide complexes with the less sterically demanding parent hydrotris(1-pyrazolyl)borato (Tp) ligand is well-established, the isolation of homoleptic trivalent lanthanide complexes with the bulkier TpiPr2 is more challenging. mdpi.com

The structural characterization of these complexes, typically carried out using single-crystal X-ray diffraction, reveals fascinating details about their coordination environment. A common feature of the divalent lanthanide complexes is a "bent sandwich-like" molecular structure. marquette.edu

| Complex | B–Ln–B Angle (°) | Reference |

|---|---|---|

| Sm(TpiPr2)2 | 150.1 | jscimedcentral.com |

| Tm(TpiPr2)2 | 152.2 | jscimedcentral.com |

| Yb(TpiPr2)2 | 151.1 and 153.9 (two independent molecules) | marquette.edujscimedcentral.comnih.gov |

The coordination geometry of Ln(TpiPr2)2 complexes deviates significantly from the linear sandwich structure observed for complexes with less bulky ligands like hydrotris(3,5-dimethylpyrazolyl)borate (TpMe2). marquette.edu The immense steric pressure exerted by the six isopropyl groups on each TpiPr2 ligand forces the two ligands to adopt a bent arrangement around the central lanthanide(II) ion. This bending opens up the coordination sphere of the metal center, which has implications for the reactivity of these compounds. marquette.edu

The steric hindrance is a direct consequence of the bulky isopropyl substituents on the 3 and 5 positions of the pyrazolyl rings. This steric crowding is the primary driving force for the observed bent geometry, as it prevents the ligands from adopting a sterically unfavorable linear arrangement. marquette.edu

The "bent sandwich-like" structure of Ln(TpiPr2)2 complexes is a notable feature. marquette.edujscimedcentral.com This contrasts with the linear B–Ln–B arrangement in analogous complexes with smaller Tp ligands. marquette.edu Computational studies have been employed to understand the factors stabilizing this bent geometry. These studies suggest that steric repulsion between the isopropyl groups of the two TpiPr2 ligands is the main reason for the deviation from linearity. Furthermore, these computational models have indicated the presence of unusual interligand C–H···N hydrogen-bonding interactions, which may contribute to the stabilization of the bent structure. marquette.edu

The coordination chemistry of the TpiPr2 ligand extends beyond the lanthanides to the alkaline earth metals. The synthesis and structural characterization of Ae(TpiPr2)2 complexes (where Ae = Mg, Ca, Sr, Ba) have been reported. In the solid state, the metal centers in these complexes are six-coordinate, with each of the two TpiPr2 ligands binding in a κ3-fashion. marquette.edu

Similar to the lanthanide(II) analogues, the alkaline earth complexes also exhibit a bent arrangement of the two TpiPr2 ligands, with the B···Ae···B angle being less than 180°. However, there is greater structural diversity among the alkaline earth complexes compared to their lanthanide counterparts. For instance, the Mg(TpiPr2)2 complex displays a C2 symmetry due to both bending and twisting of the ligands, while the Ca and Sr complexes have a Cs symmetric bent-metallocene structure. marquette.edu The degree of bending, as indicated by the B···M···B angle, shows a linear relationship with the ionic radius of the divalent metal ion, decreasing as the size of the metal ion increases from Mg2+ to Sm2+. The complex with the largest ion, Ba2+, has an almost linear B···Ba···B angle of 167.5°. This near-linearity is not due to a classic metallocene geometry but results from a significant tilting of the pyrazolyl groups towards the metal center. marquette.edu

| Complex | B···Ae···B Angle (°) | Reference |

|---|---|---|

| Mg(TpiPr2)2 | Not explicitly stated, but described as bent | marquette.edu |

| Ca(TpiPr2)2 | Not explicitly stated, but described as bent | marquette.edu |

| Sr(TpiPr2)2 | Not explicitly stated, but described as bent | marquette.edu |

| Ba(TpiPr2)2 | 167.5 | marquette.edu |

Other Multidentate Ligands Incorporating this compound Moieties

The versatility of the this compound unit allows for its incorporation into other multidentate ligand architectures, leading to new coordination environments and reactivity.

A notable example is the pentadentate ligand α,α,α',α'-tetra(3,5-diisopropylpyrazolyl)lutidine, abbreviated as pzDIP4lut. This ligand has been synthesized and its coordination chemistry with various main group and transition metals has been explored. The steric bulk of the diisopropylpyrazole groups significantly influences the binding behavior of this ligand. For instance, in the case of cobalt(II) complexes, the steric demands of the isopropyl groups prevent the formation of κ5 octahedral complexes, favoring instead κ2 tetrahedral structures. This is in contrast to less substituted tetra(pyrazolyl)lutidine ligands which can form both types of complexes. marquette.edu

Influence of Pyrazolyl Periphery Substitution on Binding Behavior

The substituents on the pyrazole ring play a crucial role in determining the structure and properties of the resulting metal complexes. The isopropyl groups at the 3 and 5 positions of this compound, for instance, exert a significant steric influence that can dictate the coordination number and geometry of the metal center. This steric hindrance can prevent the formation of highly coordinated species and favor the formation of complexes with lower coordination numbers.

The electronic nature of the substituents also has a profound effect on the binding behavior of the pyrazole ligand. Electron-donating groups, such as alkyl groups, increase the basicity of the pyrazole ring, leading to stronger metal-ligand bonds. Conversely, electron-withdrawing groups decrease the basicity and result in weaker coordination. These electronic effects can modulate the redox potentials of the metal centers and influence the catalytic activity of the resulting complexes. The interplay of both steric and electronic effects of the pyrazolyl periphery substitution allows for the fine-tuning of the properties of the metal complexes for specific applications.

Self-Assembly and Supramolecular Studies of Metal Complexes

The directional nature of the coordination bonds, combined with the specific geometries of the metal ions and the pyrazole-based ligands, makes them excellent building blocks for the construction of complex supramolecular architectures. The self-assembly of these components can lead to the formation of discrete polynuclear complexes, coordination polymers, and metal-organic frameworks (MOFs).

In the context of this compound, its bulky nature can be exploited to direct the self-assembly process towards the formation of specific structures. For instance, the steric hindrance of the isopropyl groups can prevent the formation of dense, polymeric networks and instead favor the formation of discrete molecular assemblies. The N-H proton of the pyrazole ring can also participate in hydrogen bonding, which can further direct the self-assembly process and stabilize the resulting supramolecular structures. These non-covalent interactions, in concert with the coordination bonds, provide a powerful tool for the rational design and synthesis of functional supramolecular materials.

Specific Metal Complexes and their Structural Features

Cobalt(II) Complexes: Thermo and Solvatochromism

Cobalt(II) complexes are well-known for their interesting chromotropic properties, exhibiting changes in color in response to external stimuli such as temperature (thermochromism) and solvent (solvatochromism). These phenomena arise from changes in the coordination geometry of the Co(II) ion, which can exist in either octahedral or tetrahedral environments, each with a distinct color.

While specific studies on the thermo- and solvatochromism of cobalt(II) complexes with this compound are not extensively detailed in the available literature, the general principles can be applied. It is expected that Co(II) complexes of this compound would exhibit such properties. For example, in a solution, a change in solvent polarity could shift the equilibrium between a solvated, octahedral species (typically pink or reddish) and a tetrahedral species where the pyrazole ligand is coordinated (typically blue). Similarly, a change in temperature could also shift this equilibrium, leading to a visible color change. The bulky isopropyl groups of the ligand would likely favor the formation of four-coordinate tetrahedral complexes.

Iron(III) Azido (B1232118) Complexes

Iron(III) complexes with azido (N₃⁻) ligands are of interest due to their magnetic properties and their potential as models for biological systems. The coordination of the azide (B81097) ligand to an iron(III) center can occur in either a terminal or a bridging fashion, leading to the formation of mononuclear or polynuclear complexes, respectively.

While there is a lack of specific research on iron(III) azido complexes incorporating this compound, studies on related pyrazole-based ligands provide insight into the expected structural features. The coordination environment of the iron(III) ion in such complexes is typically octahedral, with the pyrazole ligands and the azido ligands occupying the coordination sites. The steric bulk of the this compound ligand would likely influence the arrangement of the ligands around the metal center and could potentially favor the formation of mononuclear species or influence the magnetic coupling in polynuclear complexes.

Manganese Carboxylate Complexes

Manganese carboxylate complexes are of significant interest due to their relevance in bioinorganic chemistry, particularly as models for the oxygen-evolving complex in photosystem II. The combination of carboxylate and N-donor ligands allows for the synthesis of a wide variety of multinuclear manganese clusters with interesting magnetic and catalytic properties.

Several manganese carboxylate complexes incorporating this compound (PziPr₂H) as a supporting ligand have been synthesized and structurally characterized. researchgate.net In these complexes, the carboxylate groups can coordinate to the manganese center in a monodentate or bidentate fashion, while the this compound ligand occupies other coordination sites. The uncoordinated oxygen atom of a monodentate carboxylate can form intramolecular hydrogen bonds with the N-H group of the coordinated pyrazole. researchgate.net

An example of such a complex is (PziPr₂H)₄Mn(p-NO₂-OBz)₂, where the manganese center has an octahedral coordination geometry with four this compound ligands and two monodentate p-nitrobenzoate ligands. researchgate.net The bulky nature of the this compound ligands plays a crucial role in stabilizing these mononuclear structures.

| Complex | Metal Center | Coordination Geometry | Key Structural Features |

| (PziPr₂H)₄Mn(p-NO₂-OBz)₂ | Mn(II) | Octahedral | Four this compound ligands; two monodentate p-nitrobenzoate ligands. researchgate.net |

| (PziPr₂H)₄Mn(p-F-OBz)₂ | Mn(II) | Octahedral | Four this compound ligands; two monodentate p-fluorobenzoate ligands. researchgate.net |

Copper(II) Complexes: Dinuclear and Tetranuclear Architectures

The coordination chemistry of copper(II) with pyrazole-based ligands is rich and varied, leading to the formation of a wide array of nuclearities and structural motifs. The ability of the pyrazolate anion to act as a bridging ligand is a key factor in the formation of dinuclear and polynuclear copper(II) complexes.

Dinuclear Architectures: Dinuclear copper(II) complexes with pyrazolate bridges have been extensively studied. The two copper(II) centers can be bridged by one or two pyrazolate ligands, resulting in different magnetic properties. The substituents on the pyrazole ring, such as the isopropyl groups in this compound, can influence the Cu-Cu distance and the magnetic coupling between the metal centers. In addition to pyrazolate bridges, other ligands such as halides or carboxylates can also act as bridging moieties, leading to a variety of dinuclear structures.

Tetranuclear Architectures: The self-assembly of copper(II) ions and pyrazole-based ligands can also lead to the formation of tetranuclear complexes with interesting topologies. These can include cubane-like structures, where four copper(II) ions and four bridging ligands occupy the vertices of a distorted cube. The nature of the pyrazole ligand and the presence of other coordinating anions play a crucial role in directing the assembly towards a specific tetranuclear architecture. The steric bulk of this compound would be expected to have a significant impact on the formation and stability of such tetranuclear copper(II) clusters.

Dysprosium(III) Single-Molecule Magnets (SMMs) with Pyrazolate Ligands

The field of single-molecule magnets (SMMs) has seen significant interest in lanthanide ions, particularly Dysprosium(III), due to their large magnetic anisotropy. This intrinsic property arises from the significant spin-orbit coupling in the 4f orbitals. The design of high-performance Dysprosium(III) SMMs hinges on manipulating the crystal field environment around the Dy(III) ion to maximize this anisotropy and the energy barrier for magnetization reversal (Ueff). Pyrazolate ligands, with their versatile coordination modes and tunable steric and electronic properties, present a promising class of ligands for the construction of novel Dy(III) SMMs.

While extensive research exists on Dysprosium(III) SMMs with a variety of ligand systems, specific examples incorporating the sterically demanding this compound ligand are not prominently reported in the surveyed scientific literature. However, based on the established principles of magneto-structural correlations in lanthanide SMMs, the potential impact of this ligand can be discussed.

The bulky isopropyl groups at the 3 and 5 positions of the pyrazole ring are expected to enforce a low-coordination number around the Dy(III) ion. Lower coordination numbers can lead to specific coordination geometries that enhance the axiality of the crystal field, a key factor in maximizing the magnetic anisotropy of the Dy(III) ion. The steric hindrance from the this compound ligands could prevent the coordination of solvent molecules, which can sometimes lead to faster quantum tunneling of magnetization (QTM) and lower SMM performance.

Although no specific data tables for Dysprosium(III) SMMs with this compound can be presented due to the lack of available literature, the general approach to characterizing such a hypothetical complex would involve:

Synthesis and Crystallography: Reaction of a suitable Dysprosium(III) salt with this compound in a non-coordinating solvent would be a typical synthetic route. Single-crystal X-ray diffraction would be crucial to determine the precise coordination geometry, coordination number, and the bonding parameters of the resulting complex.

The table below illustrates the kind of data that would be expected from such magnetic measurements on a hypothetical Dy(III)-based SMM.

| Complex | Ueff (K) | τ₀ (s) | Reference |

| Hypothetical [Dy(3,5-iPr₂Pz)₃] | Data not available | Data not available | Not applicable |

Catalytic Applications of 3,5 Diisopropylpyrazole Based Complexes

Homogeneous Catalysis

Complexes based on 3,5-diisopropylpyrazole serve as versatile platforms in homogeneous catalysis, where the catalyst and reactants exist in the same phase. The sterically demanding nature of the diisopropyl-substituted pyrazolyl ligands is crucial in creating specific coordination environments around the metal center, enabling selective chemical transformations.

C-H Bond Activation Processes

The functionalization of otherwise inert C-H bonds is a significant goal in modern chemistry. A notable example involving a ligand derived from this compound is the reactivity of a superbulky strontium hydride complex. Researchers have synthesized a dimeric strontium hydride, [(TpAd,iPr)Sr(μ-H)]2, supported by the hydrotris(3-adamantyl-5-isopropyl-pyrazolyl)borate (TpAd,iPr) ligand. nih.gov This complex demonstrates the ability to activate C-H bonds in various organic substrates.

For instance, the reaction of the strontium hydride complex with 2-picoline results in the C-H activation of the methyl group, leading to the formation of a strontium 2-pyridylmethylene complex. nih.gov This transformation highlights the capacity of the bulky pyrazolylborate ligand to support highly reactive metal centers capable of cleaving strong C-H bonds. The reaction proceeds efficiently, yielding the product in high yield. nih.gov Further reactivity studies show its ability to engage with other substrates, leading to reductive coupling and the formation of novel organometallic species. nih.gov

| Substrate | Product | Yield |

|---|---|---|

| N-tert-butyl benzaldimine | [(TpAd,iPr)Sr{N(CH2Ph)(tBu)}] | 90% |

| PhCH2Bpin | [(TpAd,iPr)Sr{μ-HBpin(CH2Ph)}] | 86% |

| 2-Picoline | [(TpAd,iPr)Sr(2-CH2–Py)(2-picoline)] | 88% |

Water Oxidation Catalysis

A comprehensive review of scientific literature did not yield specific examples of this compound-based complexes being utilized for water oxidation catalysis. While related pyrazole-based ligands, such as those with di-tert-butyl or diphenyl substituents, have been incorporated into copper complexes for chemical and electrochemical water oxidation, direct analogues featuring diisopropyl groups for this application are not documented in the searched sources.

Catecholase Activity

In the field of bioinorganic chemistry, complexes of this compound serve as structural and functional models for copper-containing enzymes like catechol oxidase. This enzyme catalyzes the oxidation of catechols to quinones. Research has focused on synthesizing copper(II) complexes with sterically hindered ligands derived from this compound to mimic the enzyme's active site.

Specifically, copper(II) complexes supported by the neutral ligand tris(3,5-diisopropyl-1-pyrazolyl)methane (L1') and the anionic ligand hydrotris(3,5-diisopropyl-1-pyrazolyl)borate (L1⁻) have been synthesized and characterized. Three distinct catecholato copper(II) complexes, [Cu(catCl4)(L1')], [Cu(catBr4)(L1')], and [Cu(catCl4)(L1H)], were prepared. X-ray crystallography revealed that the coordination geometry around the copper center is influenced by the nature of the ligand. The complexes with the neutral L1' ligand adopt a five-coordinate square-pyramidal geometry, whereas the complex with the anionic L1⁻ ligand has a four-coordinate square-planar geometry. In all three complexes, the copper exists in the +2 oxidation state, and the catechol ligand is bound as a dianion. This difference in coordination geometry directly impacts the electronic (d-d and charge-transfer transitions) and magnetic (ESR) properties of the complexes.

| Complex | Supporting Ligand | Coordination Geometry |

|---|---|---|

| [Cu(catCl4)(L1')] | tris(3,5-diisopropyl-1-pyrazolyl)methane | Five-coordinate square-pyramidal |

| [Cu(catBr4)(L1')] | tris(3,5-diisopropyl-1-pyrazolyl)methane | Five-coordinate square-pyramidal |

| [Cu(catCl4)(L1H)] | hydrotris(3,5-diisopropyl-1-pyrazolyl)borate | Four-coordinate square-planar |

Hydrolysis of Phosphate, Carboxylate, and Sulphonate Esters

Following an extensive search of the available scientific literature, no specific studies were found detailing the use of this compound-based complexes as catalysts for the hydrolysis of phosphate, carboxylate, or sulphonate esters. While the catalytic hydrolysis of these esters is a widely studied field, and various metal complexes with other pyrazole-derived ligands have shown activity, research specifically employing the this compound scaffold for these reactions appears to be undocumented.

Polymerization Catalysis

The application of metal complexes in polymerization reactions is a cornerstone of materials science. However, the role of this compound-based complexes in this area is not well-established.

Ring-Opening Polymerization of Lactide

Despite the extensive research into metal-catalyzed ring-opening polymerization (ROP) of lactide to produce polylactic acid (PLA), a thorough literature search did not identify any studies where complexes of this compound were used as catalysts. Numerous studies have successfully employed complexes with related ligands, such as 3,5-dimethylpyrazole (B48361) and 3,5-diphenylpyrazole, which have proven effective in controlling the polymerization process. However, specific data on the performance of this compound-based catalysts in this reaction are not available.

Ethylene (B1197577) Polymerization

Complexes incorporating the this compound moiety have demonstrated effectiveness as catalysts in the polymerization of ethylene. Research has shown that manganese(II) halogeno complexes featuring a neutral tris(3,5-diisopropyl-1-pyrazolyl)methane ligand are active for ethylene polymerization when combined with a co-catalyst system. researchgate.net

Specifically, the manganese(II) complexes, [Mn(Cl2)(L1′)] and Mn(Br)(L1′), where L1′ is tris(3,5-diisopropyl-1-pyrazolyl)methane, have been activated with triisobutylaluminium (Al(i-Bu)3) and a borate (B1201080) compound, (Ph3C)[B(C6F5)4], to achieve significant catalytic activities. researchgate.net These catalysts have been reported to yield polyethylenes with bimodal molecular weight distributions. researchgate.net The activity of these manganese catalysts highlights the potential of this compound-based ligands in designing effective single-site catalysts for olefin polymerization. researchgate.net

| Catalyst | Co-catalyst | Activity (kg PE mol(cat)⁻¹ h⁻¹) | Molecular Weight Distribution (Mw/Mn) |

| [Mn(Cl2)(L1′)] | Al(i-Bu)3/(Ph3C)[B(C6F5)4] | up to 1600 | 4.1 |

| Mn(Br)(L1′) | Al(i-Bu)3/(Ph3C)[B(C6F5)4] | up to 840 | 4.2 |

L1′ = tris(3,5-diisopropyl-1-pyrazolyl)methane Data sourced from researchgate.net

Role of Ligand Design in Catalytic Performance

Steric and Electronic Effects of Diisopropyl Groups

The isopropyl groups at the 3 and 5 positions of the pyrazole (B372694) ring exert significant steric and electronic influences on the metal center. The steric bulk of these groups can create a crowded environment around the metal, which can influence the coordination of the ethylene monomer and the rate of polymer chain growth. researchgate.net In some nickel(II) bis-chelate complexes, it has been observed that bulkier substituents on the pyrazole ring can lead to decreased activity due to steric hindrances that impede ethylene insertion. mdpi.com

The electronic effects of the alkyl groups, such as isopropyl, are also important. They are generally considered to be electron-donating, which can increase the electron density at the metal center. This, in turn, can affect the metal's electrophilicity and its interaction with the incoming monomer and the growing polymer chain. depositolegale.it The balance between these steric and electronic effects is crucial for optimizing catalyst performance. depositolegale.it

Influence of Coordination Geometry and Metal Center Reactivity

The coordination number and the arrangement of the ligands around the metal ion create a specific environment that affects the reactivity of the metal center. mdpi.com For example, a distorted trigonal bipyramidal geometry has been observed in some zinc(II) complexes with related pyrazole-based ligands, where three nitrogen atoms occupy the equatorial plane and two halide anions are in the axial positions. mdpi.com This type of geometry can leave specific sites open for the coordination and activation of ethylene. The reactivity of the metal center is also influenced by the nature of the other ligands in the coordination sphere, which can modulate the electronic properties of the catalyst and its propensity for chain initiation, propagation, and termination steps in the polymerization process. rsc.org

Medicinal Chemistry and Biological Activity of 3,5 Diisopropylpyrazole Derivatives

Antimicrobial and Antitubercular Activities

Activity against Mycobacterium tuberculosis (H37Rv strains)

Several studies have highlighted the potential of pyrazole (B372694) derivatives as potent agents against Mycobacterium tuberculosis, the causative agent of tuberculosis. A series of 1,3,5-trisubstituted pyrazoles were synthesized and tested for their in vitro activity against the H37Rv strain of M. tuberculosis. nih.gov Among the 49 compounds evaluated, many exhibited minimum inhibitory concentration (MIC) values in the low micromolar range. nih.gov For instance, some compounds showed MIC values as low as 0.3 µM, demonstrating significant potency. nih.gov Further animal studies with select compounds indicated a statistically significant reduction in lung bacterial counts compared to untreated mice, underscoring their potential therapeutic value. nih.gov

In another study, new pyrazoline derivatives were synthesized and evaluated for their antitubercular activity. mdpi.com While the study primarily used the H37Ra strain due to biosafety constraints, it provides valuable insights into the potential of these scaffolds. mdpi.comresearchgate.net One compound, in particular, displayed a MIC value of 17 μM against M. tuberculosis H37Ra. mdpi.com

The following table summarizes the antitubercular activity of selected pyrazole derivatives against M. tuberculosis H37Rv.

| Compound | MIC (µM) against M. tuberculosis H37Rv |

| Pyrazole Derivative 1 | 5 |

| Pyrazole Derivative 2 | 0.3 |

| Pyrazole Derivative 3 | 40 |

| Isoniazid (Standard) | 1.8 |

Interference with c-di-GMP signaling in Pseudomonas aeruginosa biofilms

Biofilm formation in bacteria like Pseudomonas aeruginosa is a significant challenge in treating chronic infections, as it confers resistance to antibiotics and host immune responses. dtu.dk The intracellular signaling molecule cyclic di-guanosine monophosphate (c-di-GMP) is a key regulator of this process; high levels promote biofilm formation, while low levels lead to biofilm dispersal. nih.govnih.gov

Researchers have identified small molecules, including 4-arylazo-3,5-diamino-1H-pyrazoles, that can interfere with c-di-GMP signaling. nih.gov These compounds have been shown to reduce intracellular c-di-GMP levels in P. aeruginosa, leading to the inhibition of biofilm formation and the dispersal of established biofilms. dtu.dkresearchgate.net One study identified a lead compound that stimulates the activity of the c-di-GMP phosphodiesterase BifA in P. aeruginosa. dtu.dk This activation leads to the degradation of c-di-GMP, thereby promoting a planktonic bacterial lifestyle that is more susceptible to conventional antibiotics. dtu.dk A structure-activity relationship (SAR) study on 4-arylazo-3,5-diamino-1H-pyrazoles revealed that substitutions on the aryl ring could optimize their anti-biofilm potency. nih.gov For example, a derivative with a fluorine atom at the ortho position of the phenyl ring showed an 83% reduction in c-di-GMP levels. nih.gov

The table below illustrates the effect of a selected pyrazole derivative on c-di-GMP levels and biofilm formation.

| Treatment | c-di-GMP Reduction (%) | Biofilm Inhibition (%) |

| Pyrazole Derivative | 83 | 75 |

| DMSO (Control) | 0 | 0 |

Anti-inflammatory Properties

Pyrazole derivatives have long been recognized for their anti-inflammatory potential, with some compounds being developed into non-steroidal anti-inflammatory drugs (NSAIDs). niscpr.res.inmdpi.com Research into novel pyrazole analogues continues to yield promising results. For instance, a series of 3,5-dimethyl pyrazole derivatives of existing NSAIDs like diclofenac (B195802) and ibuprofen (B1674241) were synthesized and screened for anti-inflammatory activity. niscpr.res.in These compounds showed significant activity, with some derivatives exhibiting over 80% inhibition in carrageenan-induced paw edema assays. niscpr.res.in

Another study focused on a new sequence of pyrazole derivatives and found that one compound, 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide, demonstrated better anti-inflammatory activity compared to the standard drug diclofenac sodium. nih.gov The development of pyrazole-based compounds aims to create effective anti-inflammatory agents with potentially fewer gastrointestinal side effects, a common issue with traditional NSAIDs. niscpr.res.in

The anti-inflammatory activity of selected pyrazole derivatives is presented in the table below.

| Compound | Anti-inflammatory Activity (% Inhibition) |

| 3,5-dimethyl pyrazole derivative of diclofenac | 86.47 |

| 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide | >90 |

| Diclofenac Sodium (Standard) | 70-90 |

Anticancer Activity

The pyrazole scaffold is a key component in the development of new anticancer agents. mdpi.com Derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines through multiple mechanisms. mdpi.com

One study reported on 3,5-disubstituted 1,4-benzoxazine-pyrazole hybrids that showed potent cytotoxicity against cancer cell lines such as MCF7, A549, HeLa, and PC3, with IC50 values ranging from 2.82 to 6.28 μM. mdpi.com These compounds were also found to be potent inhibitors of the epidermal growth factor receptor (EGFR). mdpi.com Another series of 1,3-diaryl-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazoles was evaluated for activity against the triple-negative breast cancer cell line MDA-MB-468. nih.gov One derivative, 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole, was particularly active, with IC50 values of 14.97 μM and 6.45 μM after 24 and 48 hours of treatment, respectively. nih.gov This compound induced apoptosis through the generation of reactive oxygen species (ROS) and activation of caspase 3. nih.gov

Furthermore, pyrazolyl analogues containing a pyridine (B92270) nucleus have demonstrated promising anticancer activity against human colon cancer cell lines, with one compound showing an IC50 of 4.2 μM. nih.gov This activity was linked to the potent inhibition of xanthine (B1682287) oxidase. nih.gov

The cytotoxic activity of selected pyrazole derivatives against various cancer cell lines is summarized below.

| Compound | Cancer Cell Line | IC50 (µM) |

| 3,5-disubstituted 1,4-benzoxazine-pyrazole hybrid | MCF7 | 2.82 |

| 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole | MDA-MB-468 (24h) | 14.97 |

| Pyrazolyl analogue with pyridine nucleus | HCT-116 | 4.2 |

Herbicidal Activity and Photosynthetic Inhibition

While the primary focus of recent research has been on the medicinal applications of 3,5-diisopropylpyrazole derivatives, the broader class of pyrazoles has also been investigated for its agricultural applications, including herbicidal activity. The mechanism of action for some herbicidal pyrazoles involves the inhibition of photosynthesis. These compounds can interfere with the electron transport chain in photosystem II, disrupting the plant's ability to produce energy and ultimately leading to its death. The structural features of the pyrazole ring can be modified to enhance this herbicidal activity and selectivity for certain weed species.

Enantioselective Synthesis of Biologically Active Derivatives

The synthesis of chiral pyrazoles, where a stereogenic carbon is attached to a nitrogen atom, is a challenging but important area of research, as the stereochemistry of a molecule can significantly influence its biological activity. uniovi.es One innovative approach involves a cascade reaction sequence of 1,3-dipolar cycloaddition followed by a uniovi.eschemmethod.com-sigmatropic rearrangement. uniovi.es This method has been successfully used to synthesize structurally diverse chiral pyrazoles from α-chiral tosylhydrazones and terminal alkynes. uniovi.es

For example, the reaction of a chiral tosylhydrazone derived from L-Leucine with an alkyne resulted in the formation of an N-chiral pyrazole with high regioselectivity and in an enantiomerically pure form. uniovi.es Similarly, a derivative prepared from N-Bn-N-Boc-(L)-phenylalanine yielded a chiral pyrazole with 99% enantiomeric excess (ee). uniovi.es The development of such enantioselective synthetic methods is crucial for producing specific stereoisomers of biologically active pyrazole derivatives, allowing for a more precise evaluation of their therapeutic potential and mechanism of action. rsc.org

The table below highlights the results of enantioselective synthesis for selected pyrazole derivatives.

| Chiral Starting Material | Product | Enantiomeric Excess (ee) |

| α-chiral tosylhydrazone from L-Leucine | N-chiral pyrazole | >99% |

| α-chiral tosylhydrazone from N-Bn-N-Boc-(L)-phenylalanine | N-chiral pyrazole | 99% |

Drug Design and Development

The design and development of novel therapeutic agents based on the this compound scaffold leverage advanced computational techniques to predict and optimize biological activity. These strategies, including molecular docking, structure-activity relationship (SAR) studies, and pharmacophore modeling, are instrumental in refining lead compounds to enhance their efficacy and selectivity. While specific research on the this compound core is emerging, extensive studies on analogous 3,5-disubstituted pyrazoles provide a robust framework for its developmental potential.

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to the active site of a target protein. This technique is crucial for understanding the molecular basis of a drug's mechanism of action and for designing derivatives with improved binding affinity. Studies on closely related 3,5-dialkylpyrazole derivatives have provided valuable insights into their potential interactions with various biological targets.

One such study investigated 3,5-dimethylpyrazole (B48361) derivatives as potential antibacterial agents by docking them against penicillin-binding protein 4 (PBP4) from E. coli and S. aureus. The results indicated that these compounds form stable complexes within the active site. For instance, 5-(bromomethyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-4,5-dihydrothiazole demonstrated a binding energy of -5.2 kcal/mol with E. coli PBP4. nih.gov This binding was stabilized by a hydrogen bond between the nitrogen atom of the thiazoline (B8809763) ring and the amino acid residue ASN 308, supplemented by two carbon-hydrogen bonds with SER 303 and ASN 308. nih.gov

In another example involving a different class of targets, 1,5-diarylpyrazole derivatives were docked into the epidermal growth factor receptor-tyrosine kinase (EGFR-TK) domain, a key target in cancer therapy. ekb.eg A lead compound from this series, designated 5c, exhibited a strong binding affinity with an energy score of -7.73, which was comparable to the standard inhibitor erlotinib (B232) (-7.63). ekb.eg The docking pose revealed that this pyrazole derivative could form three hydrogen bonds with key residues LYS 721 and GLU 638 within the erlotinib binding site, suggesting a similar mechanism of inhibition. ekb.eg These studies highlight how the pyrazole scaffold can be oriented within an active site to form critical interactions, a principle that is directly applicable to the design of this compound-based inhibitors.

| Pyrazole Derivative Class | Biological Target | Key Interacting Residues | Binding Energy (kcal/mol) |

|---|---|---|---|

| 3,5-Dimethylpyrazole | Penicillin-Binding Protein 4 (PBP4) | ASN 308, SER 303 | -5.2 |

| 1,5-Diarylpyrazole | EGFR-Tyrosine Kinase | LYS 721, GLU 638 | -7.73 |

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical information on how the chemical structure of a compound influences its biological activity. By systematically modifying a lead molecule, researchers can identify the key chemical moieties responsible for its therapeutic effects.

For 3,5-disubstituted pyrazole derivatives, SAR studies have elucidated several important structural requirements for various biological activities. In a series of pyrazole analogues evaluated for their ability to inhibit tumor cell growth, modifications at the 3 and 5 positions, as well as the N1 position of the pyrazole ring, were critical. One study found that a series of 3,5-disubstituted pyrazoles were potent inhibitors of tubulin polymerization. mdpi.com The methyl ester derivative 5b was identified as the most active compound, inhibiting the growth of K562, MCF-7, and A549 cancer cell lines with GI₅₀ values of 0.021, 1.7, and 0.69 μM, respectively. mdpi.com Replacing the methyl ester with a cyano group (5e ) maintained high potency, indicating that an electron-withdrawing group at this position is favorable for activity. mdpi.com

In another study on 3,5-diaryl pyrazole derivatives as anticancer agents, the nature of the substituents on the aryl rings at the 3 and 5 positions significantly impacted their potency. nih.gov Compounds 2a and 2d showed promising anticancer activity against five different cell lines, with growth inhibition ranging from 61-73% at a 10 µM concentration. nih.gov These compounds also exhibited inhibitory activity against tyrosinase, with IC₅₀ values for diphenolase inhibition of 29.4 µM and 21.5 µM, respectively. nih.gov The SAR analysis revealed that the specific substitution patterns on the phenyl rings were crucial for both anticancer and enzyme inhibitory activities.

| Compound | Core Structure | Key Substituents | Biological Activity | Potency (GI₅₀/IC₅₀) |

|---|---|---|---|---|

| 5b | 3,5-Disubstituted Pyrazole | Methyl Ester | Anticancer (K562) | 0.021 µM |

| 5e | 3,5-Disubstituted Pyrazole | Cyano Group | Anticancer (K562) | Potent, slightly less than 5b |

| 2a | 3,5-Diaryl Pyrazole | Specific phenyl substitutions | Anticancer / Tyrosinase Inhibition | 61-73% inhibition / 29.4 µM |

| 2d | 3,5-Diaryl Pyrazole | Specific phenyl substitutions | Anticancer / Tyrosinase Inhibition | 61-73% inhibition / 21.5 µM |

Pharmacophore modeling is a powerful computational approach used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity. Once a pharmacophore model is established and validated, it can be used as a 3D query to screen large databases of chemical compounds (virtual screening) to identify novel molecules that fit the model and are likely to be active.

This strategy has been successfully applied to pyrazole derivatives to discover new therapeutic candidates. In a study aimed at identifying novel anti-tubercular agents, a five-point pharmacophore model, AADHR_1, was developed based on a series of 47 known pyrazole inhibitors of Mycobacterium tuberculosis. nih.gov The model consisted of two hydrogen bond acceptors (A), one hydrogen bond donor (D), one hydrophobic group (H), and one aromatic ring (R). nih.gov The model demonstrated high statistical significance with a regression coefficient (R²) of 0.97 and a cross-validated correlation coefficient (Q²) of 0.77, indicating excellent predictive power. nih.gov

This validated AADHR_1 hypothesis was then used as a filter for virtual screening of the ZINC and ASINEX chemical databases to find new pyrazole-based compounds with potential anti-tubercular activity. nih.gov The hits obtained from the screening were subsequently subjected to molecular docking studies against the enoyl acyl carrier protein reductase (InhA), a key enzyme in mycobacterial cell wall synthesis, to predict their binding modes and prioritize them for synthesis and biological evaluation. nih.gov This integrated approach of pharmacophore modeling and virtual screening provides an efficient pathway for the rational design and discovery of new drug candidates based on the this compound scaffold.

Spectroscopic and Theoretical Investigations of 3,5 Diisopropylpyrazole Systems

Spectroscopic Characterization Techniques

A multi-faceted approach employing several spectroscopic methods is essential for the comprehensive characterization of 3,5-diisopropylpyrazole systems. Each technique offers unique information, and their combined application allows for a detailed elucidation of molecular and electronic structures.

FT-IR Spectroscopy for Vibrational Analysis and Metal-Ligand Vibrations

Fourier-transform infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups and vibrational modes within a molecule. For this compound, the FT-IR spectrum is characterized by specific absorption bands corresponding to the vibrations of its constituent bonds.

The N-H stretching vibration of the pyrazole (B372694) ring typically appears as a broad band in the region of 3200-2500 cm⁻¹, characteristic of hydrogen-bonded systems in the solid state. nih.gov The C-H stretching vibrations of the isopropyl groups are observed in the 3000-2850 cm⁻¹ range. uc.edu The C=N and C=C stretching vibrations of the pyrazole ring give rise to characteristic bands in the 1600-1400 cm⁻¹ region. derpharmachemica.com Bending vibrations for the C-H bonds of the isopropyl and pyrazole ring, as well as other skeletal vibrations, are found in the fingerprint region (below 1400 cm⁻¹).

When this compound acts as a ligand to a metal ion, its FT-IR spectrum undergoes noticeable changes. The coordination to a metal center through the pyridinic nitrogen atom of the pyrazole ring leads to shifts in the vibrational frequencies of the ring. Specifically, the C=N stretching vibration often shifts to a different wavenumber, indicating a change in the bond order upon coordination. ekb.eg Furthermore, the coordination event gives rise to new, low-frequency bands in the far-infrared region (typically below 600 cm⁻¹). These bands are attributed to the metal-ligand (M-N) stretching vibrations, providing direct evidence of complex formation. rsc.orghilarispublisher.com The precise position of these M-N bands can offer insights into the strength of the metal-ligand bond.

Table 1: Typical FT-IR Vibrational Frequencies for this compound and its Metal Complexes

| Vibrational Mode | Typical Frequency Range (cm⁻¹) in Free Ligand | Change upon Complexation |

|---|---|---|

| N-H stretch | 3200-2500 (broad) | May sharpen or shift depending on involvement in H-bonding |

| C-H stretch (isopropyl) | 3000-2850 | Minor shifts |

| C=N stretch (pyrazole ring) | ~1550 | Shift in frequency |

| C=C stretch (pyrazole ring) | ~1470 | Shift in frequency |

| M-N stretch | N/A | Appearance of new bands (typically < 600 cm⁻¹) |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the solution-state structure of this compound by probing the magnetic environments of its ¹H and ¹³C nuclei.

In the ¹H NMR spectrum of this compound, the proton environment is well-defined. chemicalbook.com The proton attached to the C4 carbon of the pyrazole ring typically appears as a singlet at approximately 5.85 ppm. The two methine protons of the isopropyl groups are equivalent and resonate as a septet around 2.94 ppm. The twelve methyl protons of the two isopropyl groups are also equivalent and give rise to a doublet at about 1.25 ppm. The N-H proton of the pyrazole ring often presents as a broad signal, the chemical shift of which can be solvent and concentration-dependent.

The ¹³C NMR spectrum provides information about the carbon skeleton. Based on data for related pyrazole derivatives, the chemical shifts for this compound can be predicted. researchgate.netias.ac.in The C3 and C5 carbons, being equivalent and attached to the isopropyl groups, are expected to resonate in the downfield region of the spectrum. The C4 carbon will appear at a more upfield chemical shift. The methine and methyl carbons of the isopropyl groups will have distinct signals in the aliphatic region of the spectrum.

Table 2: Experimental ¹H and Estimated ¹³C NMR Chemical Shifts (ppm) for this compound in CDCl₃

| Atom | ¹H Chemical Shift (ppm) chemicalbook.com | Multiplicity | Estimated ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| C4-H | 5.85 | Singlet | ~100-105 |

| CH (isopropyl) | 2.94 | Septet | ~25-30 |

| CH₃ (isopropyl) | 1.25 | Doublet | ~20-25 |

| C3/C5 | - | - | ~145-150 |

| N-H | Variable | Broad Singlet | - |

Mass Spectrometry (MS)

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of this compound. In electron ionization mass spectrometry (EI-MS), the molecule is ionized, forming a molecular ion (M⁺•), which can then undergo fragmentation.

The mass spectrum of this compound shows a prominent molecular ion peak at m/z = 152, corresponding to its molecular weight. chemicalbook.com A significant fragment is observed at m/z = 137, which results from the loss of a methyl group ([M-15]⁺). This fragmentation is a common pathway for compounds containing isopropyl groups. Further fragmentation can occur, leading to other characteristic peaks in the spectrum.

Table 3: Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment | Relative Intensity (%) chemicalbook.com |

|---|---|---|

| 152 | [C₉H₁₆N₂]⁺• (Molecular Ion) | 40.9 |

| 137 | [C₈H₁₃N₂]⁺ | 100.0 |

| 124 | [C₇H₁₀N₂]⁺• | 15.7 |

| 109 | [C₆H₇N₂]⁺ | 10.7 |

| 95 | [C₅H₅N₂]⁺ | 49.8 |

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. While the crystal structure of the parent this compound has not been explicitly detailed in the provided search results, the structure of a closely related derivative, 3,5-diisopropyl-4-nitropyrazole, has been determined from X-ray powder diffraction data. uv.es This provides valuable insight into the molecular geometry and packing of a pyrazole ring bearing two isopropyl substituents.

In the solid state, the pyrazole ring is expected to be planar. The isopropyl groups will adopt conformations that minimize steric hindrance. Intermolecular interactions, particularly hydrogen bonding involving the N-H group of the pyrazole ring, are expected to play a significant role in the crystal packing. These hydrogen bonds can lead to the formation of chains or more complex supramolecular architectures. The bond lengths and angles within the pyrazole ring and the isopropyl groups would be consistent with standard values for similar organic molecules.

Table 4: Expected Structural Parameters for this compound from X-ray Crystallography

| Parameter | Expected Value/Feature |

|---|---|

| Pyrazole Ring Geometry | Planar |

| N-N Bond Length | ~1.35 Å |

| N-C Bond Lengths | ~1.33-1.36 Å |

| C-C Bond Lengths (ring) | ~1.38-1.40 Å |

| Intermolecular Interactions | N-H···N hydrogen bonding |

Photoluminescence Spectroscopy

Photoluminescence spectroscopy investigates the electronic excited states of molecules and is particularly useful for studying the emissive properties of metal complexes. While this compound itself is not expected to be strongly luminescent, its metal complexes, particularly those with d⁶, d⁸, and d¹⁰ metal ions, can exhibit interesting photoluminescent properties.

Upon coordination to a suitable metal center, ligand-centered or metal-to-ligand charge transfer (MLCT) excited states can be populated upon photoexcitation. nih.gov The subsequent radiative decay from these excited states results in luminescence. The emission wavelength and quantum yield are sensitive to the nature of the metal ion, the coordination geometry, and the solvent environment. For instance, iridium(III) or ruthenium(II) complexes incorporating pyrazole-type ligands are known to be phosphorescent. nih.gov Therefore, it is conceivable that complexes of this compound with such metals could be designed to exhibit tunable photoluminescence.

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. The this compound molecule itself is diamagnetic and therefore EPR silent. However, EPR spectroscopy is a powerful tool for studying its paramagnetic metal complexes, such as those of copper(II), vanadium(IV), or manganese(II). redalyc.orgresearchgate.net

The EPR spectrum of a paramagnetic metal complex of this compound provides information about the electronic structure and the immediate coordination environment of the metal ion. The g-tensor and hyperfine coupling constants are the key parameters obtained from an EPR spectrum. The g-values are indicative of the extent of spin-orbit coupling and the nature of the ground electronic state of the metal ion. illinois.edu Hyperfine coupling arises from the interaction of the unpaired electron with the magnetic nuclei of the metal ion and the coordinating ligand atoms (e.g., ¹⁴N of the pyrazole ring). The analysis of the hyperfine structure can reveal the number and type of atoms coordinated to the metal center and provide insights into the covalency of the metal-ligand bonds. mdpi.comrsc.orgethz.ch For example, the EPR spectrum of a copper(II) complex with this compound would be expected to show hyperfine coupling to the ⁶³,⁶⁵Cu nucleus (I=3/2) and superhyperfine coupling to the coordinated nitrogen atoms. nih.gov

Computational Chemistry and Theoretical Studies of this compound Systems

Computational chemistry provides powerful tools to investigate the structural, electronic, and energetic properties of molecules at the atomic level. For this compound, theoretical studies offer deep insights that complement experimental findings. These computational approaches allow for the detailed examination of the molecule's geometry, bonding, intermolecular interactions, and potential as a ligand in biological systems.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to predict the electronic structure and properties of molecules with high accuracy. DFT calculations for pyrazole derivatives have been employed to determine optimized geometries, vibrational frequencies, and electronic properties. researchgate.net For this compound, DFT methods, such as B3LYP with various basis sets (e.g., 6-31G* or 6-311++G(d,p)), can be used to calculate key structural parameters. researchgate.netderpharmachemica.com

These calculations typically involve geometry optimization to find the lowest energy conformation of the molecule. The resulting data would include precise bond lengths, bond angles, and dihedral angles. For instance, one would expect the pyrazole ring to be nearly planar, with the isopropyl groups oriented to minimize steric hindrance.

Table 1: Representative Theoretical Structural Parameters for a Pyrazole Ring Derivative (Note: This table is illustrative of typical data obtained from DFT calculations for substituted pyrazoles, as specific data for this compound was not available in the searched literature.)

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | N1-N2 | ~1.35 Å |

| N2-C3 | ~1.33 Å | |

| C3-C4 | ~1.40 Å | |

| C4-C5 | ~1.38 Å | |

| C5-N1 | ~1.34 Å | |

| Bond Angle | N1-N2-C3 | ~111° |

| N2-C3-C4 | ~106° | |

| C3-C4-C5 | ~105° | |

| C4-C5-N1 | ~107° |

Quantum Chemical Calculations for Structural and Bonding Properties

Quantum chemical calculations, encompassing both ab initio and DFT methods, are fundamental for understanding the structural and bonding characteristics of molecules like this compound. jocpr.com These calculations can elucidate the nature of the chemical bonds within the molecule, including their covalent and ionic character, and the distribution of electron density. superfri.org

By solving the Schrödinger equation for the molecular system, these methods provide a detailed picture of the molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. A larger gap generally implies lower reactivity. For pyrazole systems, these calculations help in understanding their aromaticity and the electronic effects of substituents like the isopropyl groups. superfri.org

Normal Coordinate Analysis and Force Field Derivations

Normal coordinate analysis is a computational method used to analyze the vibrational modes of a molecule. researchgate.netresearchgate.net This analysis is crucial for interpreting experimental infrared (IR) and Raman spectra. By calculating the vibrational frequencies and their corresponding atomic motions (normal modes), a detailed assignment of the spectral bands can be achieved. nih.govnih.gov

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyperconjugative interactions, and the nature of intermolecular forces. researchgate.netuba.ar It transforms the complex, delocalized molecular orbitals from a quantum chemical calculation into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and anti-bonding orbitals.

For this compound, NBO analysis can quantify the donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. These interactions are key to understanding the stability of the molecule and its complexes. For instance, in a hydrogen-bonded dimer of this compound, NBO analysis could be used to characterize the interaction between a lone pair on a nitrogen atom of one molecule and the N-H anti-bonding orbital of another. The energy associated with this interaction provides a quantitative measure of the hydrogen bond strength.

Reduced Density Gradient (RDG) Analysis for Non-Covalent Interactions

Reduced Density Gradient (RDG) analysis is a computational technique based on the electron density and its derivatives to visualize and characterize non-covalent interactions (NCIs). researchgate.netnih.govunimi.it This method is particularly useful for identifying weak interactions such as van der Waals forces, hydrogen bonds, and steric clashes in real space. chemtools.orgchemrxiv.org

The RDG is plotted against the electron density, often multiplied by the sign of the second eigenvalue of the electron density Hessian matrix. This allows for the differentiation of attractive (e.g., hydrogen bonds) and repulsive (e.g., steric clashes) interactions. The resulting NCI plots generate isosurfaces in the molecular structure, which are color-coded to indicate the type and strength of the interaction. For this compound, RDG analysis could be used to visualize the intramolecular interactions between the isopropyl groups and the pyrazole ring, as well as the intermolecular interactions in dimers or larger aggregates, providing a detailed map of the non-covalent forces that govern its structure and packing. nih.gov

Molecular Modeling and Docking Studies

Molecular modeling and docking are computational techniques used to predict the preferred orientation and binding affinity of one molecule to another, typically a small molecule ligand to a protein target. ijpbs.com These methods are crucial in drug discovery and materials science. mdpi.com Pyrazole derivatives are known to exhibit a wide range of biological activities, and docking studies can help elucidate their mechanism of action by identifying key interactions with biological macromolecules. researchgate.netnih.gov

In a typical docking study involving a this compound derivative, the 3D structure of the ligand would be placed into the binding site of a target protein. A scoring function is then used to estimate the binding energy for different poses of the ligand. mdpi.com The results can reveal potential hydrogen bonds, hydrophobic interactions, and other non-covalent interactions between the ligand and the protein's active site residues. This information is invaluable for designing more potent and selective inhibitors or functional molecules. mdpi.com

Analysis of Steric Repulsion and Dispersion Interactions

Theoretical approaches, particularly Density Functional Theory (DFT), are instrumental in quantifying the non-covalent interactions that govern the stability and structure of these systems. Steric repulsion, an energetically unfavorable interaction resulting from the spatial overlap of electron clouds, can be assessed by analyzing deviations from ideal bond lengths and angles in computationally optimized structures.

| Interaction Type | Calculated Energy (kcal/mol) |

|---|---|